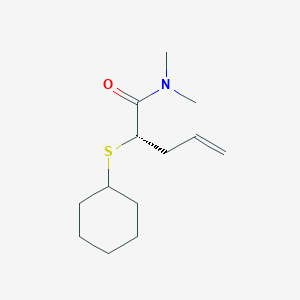![molecular formula C12H15F3O2 B12544651 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate CAS No. 144434-96-8](/img/structure/B12544651.png)
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of bicyclo[3.3.1]nonane derivatives, which are characterized by their rigid bicyclic framework. The presence of trifluoroethyl and carboxylate groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the trifluoroethyl and carboxylate groups. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce costs .
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in their functional groups.
Trifluoroethyl esters: Compounds with similar trifluoroethyl groups but different core structures.
Carboxylate esters: Esters with carboxylate groups but varying in their other substituents
Uniqueness
2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate is unique due to the combination of its rigid bicyclic structure and the presence of both trifluoroethyl and carboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
144434-96-8 |
|---|---|
分子式 |
C12H15F3O2 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)7-17-11(16)10-5-8-2-1-3-9(4-8)6-10/h1-2,8-10H,3-7H2 |
InChI 键 |
UFDBSLLCZYTQCJ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2CC1CC(C2)C(=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



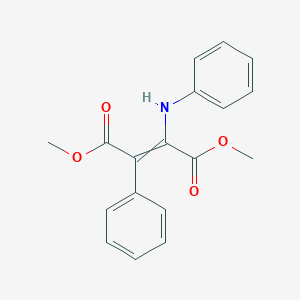
![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

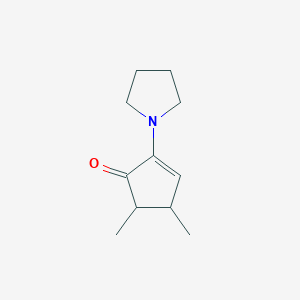
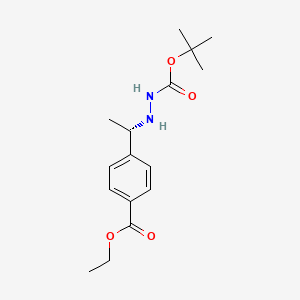

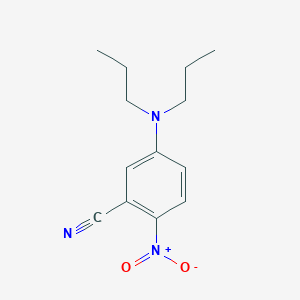
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
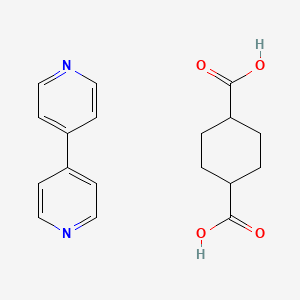
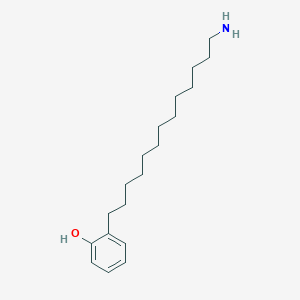
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
